molecular formula C10H11Br2ClF3N3 B1524254 1-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine hydrobromide CAS No. 1208081-40-6

1-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine hydrobromide

Cat. No. B1524254
CAS RN: 1208081-40-6
M. Wt: 425.47 g/mol
InChI Key: RAAMWTYXMBGXRV-UHFFFAOYSA-N
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Description

“1-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine hydrobromide” is a chemical compound with the IUPAC name 1-[5-bromo-6-chloro-4-(trifluoromethyl)-2-pyridinyl]piperazine hydrobromide . It has a molecular weight of 425.47 and its InChI code is 1S/C10H10BrClF3N3.BrH/c11-8-6 (10 (13,14)15)5-7 (17-9 (8)12)18-3-1-16-2-4-18;/h5,16H,1-4H2;1H .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C10H10BrClF3N3.BrH/c11-8-6 (10 (13,14)15)5-7 (17-9 (8)12)18-3-1-16-2-4-18;/h5,16H,1-4H2;1H . This indicates that the compound contains bromine, chlorine, fluorine, nitrogen, and hydrogen atoms.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . The safety data sheet (SDS) provides more detailed safety and handling information .

Future Directions

Trifluoromethylpyridines, which are part of this compound’s structure, are used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

1-[5-bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClF3N3.BrH/c11-8-6(10(13,14)15)5-7(17-9(8)12)18-3-1-16-2-4-18;/h5,16H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAMWTYXMBGXRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=C(C(=C2)C(F)(F)F)Br)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1208081-40-6
Record name Piperazine, 1-[5-bromo-6-chloro-4-(trifluoromethyl)-2-pyridinyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208081-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine hydrobromide
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1-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine hydrobromide
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1-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine hydrobromide
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1-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine hydrobromide
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1-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine hydrobromide
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1-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine hydrobromide

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